molecular formula C13H14N2O B2899852 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400876-78-0

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2899852
CAS No.: 400876-78-0
M. Wt: 214.268
InChI Key: RUUBYKOMCHAZSW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a 4-methylphenyl group, along with an aldehyde functional group at the 4-position.

Preparation Methods

The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUBYKOMCHAZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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